4-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid
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Overview
Description
4-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid is a complex organic compound that belongs to the class of phthalazine derivatives This compound is characterized by its unique structure, which includes a phthalazinone moiety linked to a butanoic acid chain through an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to form (4-benzyl-1-oxo-1H-phthalazin-2-yl)methyl acetate. This intermediate is then subjected to hydrazinolysis to yield the corresponding hydrazide, which is further reacted with amino acid ester hydrochlorides and/or amines to produce various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction could produce phthalazinone alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it induces apoptosis through pathways involving the inhibition of epidermal growth factor receptor (EGFR), leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-1-oxophthalazin-2-yl)methyl acetate
- 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide
Uniqueness
4-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Properties
Molecular Formula |
C14H15N3O4 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
4-[[2-(1-oxophthalazin-2-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H15N3O4/c18-12(15-7-3-6-13(19)20)9-17-14(21)11-5-2-1-4-10(11)8-16-17/h1-2,4-5,8H,3,6-7,9H2,(H,15,18)(H,19,20) |
InChI Key |
RJXHJIKAOSYIRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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